1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in targeting specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: As a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and receptor binding, particularly in the context of drug discovery and development.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to target specific molecular pathways.
Industry: In the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The binding of this compound to FGFRs can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Another member of the pyrrolopyridine family, known for its biological activity and potential therapeutic applications.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl group, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-cyclobutylpyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16) |
InChI Key |
AUOHRXWYJYCEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
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